molecular formula C6H7BrN2O2 B12888925 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

Cat. No.: B12888925
M. Wt: 219.04 g/mol
InChI Key: HAPVBKBGHFICQC-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol is a heterocyclic compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . This compound is characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the bromination of a precursor pyrazolo[5,1-b][1,3]oxazine compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

  • Molecular Formula : C6H7BrN2O
  • Molecular Weight : 203.04 g/mol
  • CAS Number : 1429903-85-4
  • IUPAC Name : 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-722.54
A5495.85
HCT11610.3

In a comparative study, the compound exhibited an IC50 value against MCF-7 cells that was comparable to established chemotherapeutic agents like doxorubicin and erlotinib. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. Results indicated moderate activity against certain pathogens.

Microbial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12

These findings suggest that while the compound may not be a broad-spectrum antimicrobial agent, it possesses selective activity against specific bacteria.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies showed a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α upon treatment with this compound.

Cytokine Reduction (%) Reference
IL-687%
TNF-α75%

This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Mechanism

A recent study focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated that the compound significantly increased the apoptotic population in MCF-7 cells compared to control groups.

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this pyrazolo derivative when combined with established anticancer drugs. The combination treatment showed enhanced efficacy in reducing cell viability in resistant cancer cell lines compared to monotherapy.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

InChI

InChI=1S/C6H7BrN2O2/c7-5-1-8-9-2-4(10)3-11-6(5)9/h1,4,10H,2-3H2

InChI Key

HAPVBKBGHFICQC-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=NN21)Br)O

Origin of Product

United States

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